3-(Isothiocyanatomethyl)-5-methyl-1,2-oxazole
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Overview
Description
3-(Isothiocyanatomethyl)-5-methyl-1,2-oxazole is a chemical compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isothiocyanatomethyl)-5-methyl-1,2-oxazole typically involves the reaction of 5-methyl-1,2-oxazole with a suitable isothiocyanate precursor. One common method includes the use of primary amines as starting materials, which are then converted to isothiocyanates through reactions with thiophosgene or other sulfur-containing reagents . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and may involve the use of solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the optimization of reaction parameters such as temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Isothiocyanatomethyl)-5-methyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to amines or thioureas.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Scientific Research Applications
3-(Isothiocyanatomethyl)-5-methyl-1,2-oxazole has several scientific research applications:
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Isothiocyanatomethyl)-5-methyl-1,2-oxazole involves its interaction with cellular components, particularly proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic amino acid residues, such as cysteine, in proteins. This interaction can inhibit the activity of enzymes involved in critical cellular processes, leading to antimicrobial or anticancer effects . Additionally, the compound may induce oxidative stress in cells, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Isothiocyanatomethyl)-5-methyl-1,2-oxazole include:
- 1-(Isothiocyanatomethyl)-4-phenylbenzene
- 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene
Uniqueness
What sets this compound apart from these similar compounds is its unique oxazole ring structure, which may confer distinct chemical reactivity and biological activity. The presence of the oxazole ring can influence the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
3-(isothiocyanatomethyl)-5-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c1-5-2-6(8-9-5)3-7-4-10/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZCFECQJIOMSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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